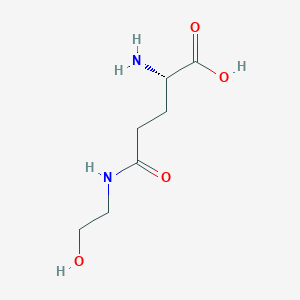
Nicotinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride is a compound that features a unique adamantane structure Adamantane is a polycyclic cage molecule known for its high symmetry and remarkable properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of nicotinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride typically involves the functionalization of adamantane derivatives. One common method includes the reaction of adamantanone with a Grignard reagent to form a mixture of products, which can then be further processed to obtain the desired compound . Another approach involves the interaction of adamantane with n-butyllithium, followed by a reaction with p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Nicotinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents and other electrophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of adamantanone derivatives, while substitution reactions can introduce various functional groups onto the adamantane core .
Aplicaciones Científicas De Investigación
Nicotinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of nicotinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity of the compound, allowing it to interact more effectively with lipid membranes and other hydrophobic environments. This interaction can modulate various biological pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug that also features an adamantane structure.
Uniqueness
This compound is unique due to its specific functionalization of the adamantane core with a nicotinamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
61876-29-7 |
|---|---|
Fórmula molecular |
C22H25ClN2O |
Peso molecular |
368.9 g/mol |
Nombre IUPAC |
N-[4-(1-adamantyl)phenyl]pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H24N2O.ClH/c25-21(18-2-1-7-23-14-18)24-20-5-3-19(4-6-20)22-11-15-8-16(12-22)10-17(9-15)13-22;/h1-7,14-17H,8-13H2,(H,24,25);1H |
Clave InChI |
GZSYXCFOSYOWAK-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)C5=CN=CC=C5.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Propan-2-yloxyphenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B14159943.png)
![[2-(4-Fluoroanilino)-2-oxoethyl] 3-methylbenzoate](/img/structure/B14159949.png)
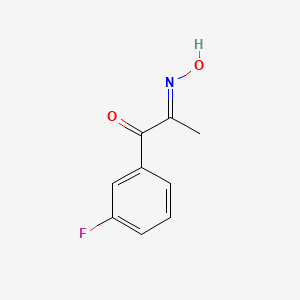
![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid, (R)-](/img/structure/B14159973.png)

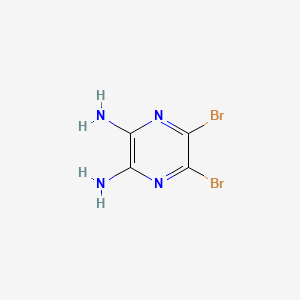
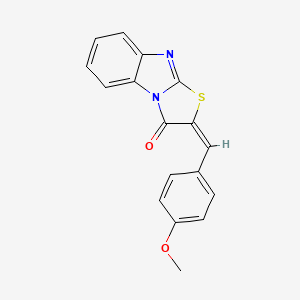


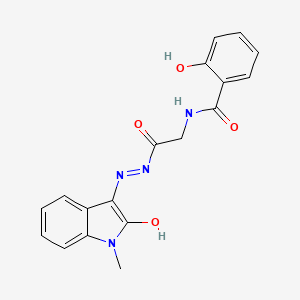
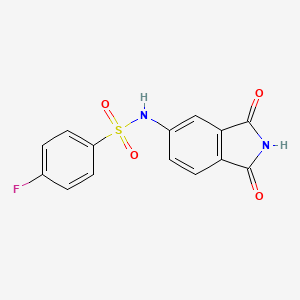

methyl}phenol](/img/structure/B14160020.png)
